![molecular formula C13H19BrO B13160740 (([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
(([2-(Bromomethyl)pentyl]oxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(([2-(Bromomethyl)pentyl]oxy)methyl)benzene: is an organic compound with the molecular formula C₁₃H₁₉BrO It is characterized by a benzene ring substituted with a bromomethyl group and a pentyl chain linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromomethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an ether linkage between the benzyl group and the pentyl chain. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in (([2-(Bromomethyl)pentyl]oxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (([2-(Bromomethyl)pentyl]oxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids, facilitating the study of biological processes and the development of biotechnological applications.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.
Industry:
Materials Science: this compound can be used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The ether linkage in the compound provides stability and influences its reactivity.
Comparison with Similar Compounds
Benzyl bromide: Similar in structure but lacks the pentyl chain.
Pentyl bromide: Similar in structure but lacks the benzyl group.
Benzyl ether: Similar in structure but lacks the bromomethyl group.
Uniqueness:
(([2-(Bromomethyl)pentyl]oxy)methyl)benzene: combines the reactivity of a bromomethyl group with the stability of an ether linkage and the hydrophobicity of a pentyl chain, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-(bromomethyl)pentoxymethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
InChI Key |
KDXGVTDBEZRZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
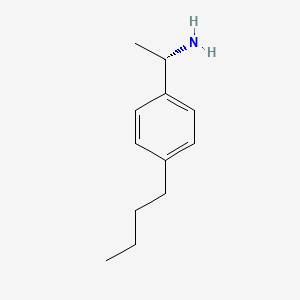
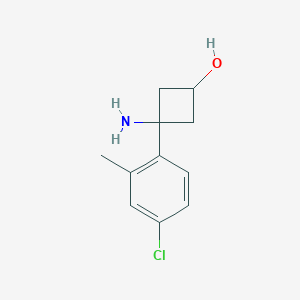
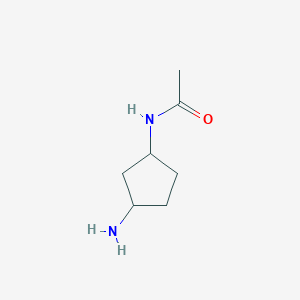
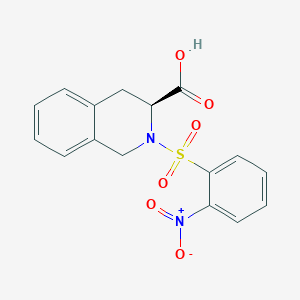
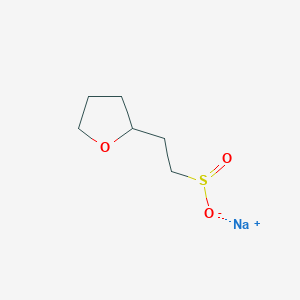
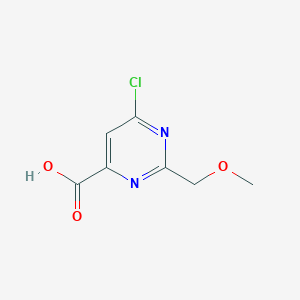
![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)
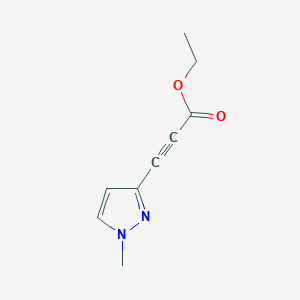
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)
